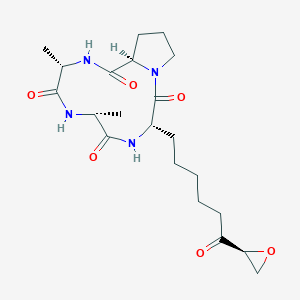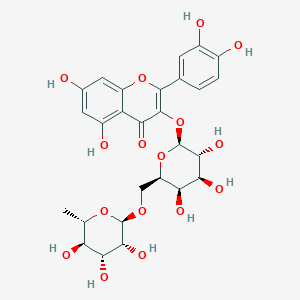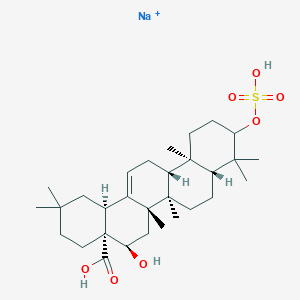
Echinocystic acid 3-O-sodium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Echinocystic acid 3-O-sodium sulfate (EA3S) is a natural product isolated from the roots of Glycyrrhiza uralensis, a plant commonly known as licorice. EA3S has been shown to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral effects. In
Wirkmechanismus
The mechanism of action of Echinocystic acid 3-O-sodium sulfate is not fully understood. However, it has been suggested that Echinocystic acid 3-O-sodium sulfate exerts its biological activities by modulating various signaling pathways. For example, Echinocystic acid 3-O-sodium sulfate has been shown to inhibit the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. Echinocystic acid 3-O-sodium sulfate also inhibits the JAK/STAT pathway, which plays a crucial role in the inflammatory response.
Biochemische Und Physiologische Effekte
Echinocystic acid 3-O-sodium sulfate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Echinocystic acid 3-O-sodium sulfate also exhibits anti-fibrotic activity by inhibiting the expression of fibrotic markers, such as collagen and α-smooth muscle actin (α-SMA). Moreover, Echinocystic acid 3-O-sodium sulfate has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Echinocystic acid 3-O-sodium sulfate has several advantages for lab experiments. It is a natural product with low toxicity, making it suitable for in vitro and in vivo studies. It is also relatively easy to synthesize, and its chemical structure can be modified to improve its biological activity. However, Echinocystic acid 3-O-sodium sulfate has some limitations. It is a highly polar compound, making it difficult to penetrate cell membranes. Moreover, its stability in biological fluids and tissues is limited, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on Echinocystic acid 3-O-sodium sulfate. First, the mechanism of action of Echinocystic acid 3-O-sodium sulfate needs to be further elucidated to better understand its biological activities. Second, the potential of Echinocystic acid 3-O-sodium sulfate as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections, needs to be explored in more detail. Third, the development of novel synthetic methods and analogs of Echinocystic acid 3-O-sodium sulfate may improve its pharmacological properties and efficacy. Finally, the safety and toxicity of Echinocystic acid 3-O-sodium sulfate need to be evaluated in preclinical and clinical studies to assess its potential as a drug candidate.
Synthesemethoden
Echinocystic acid 3-O-sodium sulfate can be synthesized by the reaction of echinocystic acid with sodium sulfate in the presence of a catalyst. The reaction can be carried out under mild conditions, and the yield of Echinocystic acid 3-O-sodium sulfate can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Echinocystic acid 3-O-sodium sulfate has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB, a transcription factor involved in the inflammatory response. Echinocystic acid 3-O-sodium sulfate also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, Echinocystic acid 3-O-sodium sulfate has been reported to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and influenza A virus.
Eigenschaften
CAS-Nummer |
152013-72-4 |
|---|---|
Produktname |
Echinocystic acid 3-O-sodium sulfate |
Molekularformel |
C30H48NaO7S+ |
Molekulargewicht |
575.8 g/mol |
IUPAC-Name |
sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O7S.Na/c1-25(2)14-15-30(24(32)33)19(16-25)18-8-9-21-27(5)12-11-23(37-38(34,35)36)26(3,4)20(27)10-13-28(21,6)29(18,7)17-22(30)31;/h8,19-23,31H,9-17H2,1-7H3,(H,32,33)(H,34,35,36);/q;+1/t19-,20-,21+,22+,23?,27-,28+,29+,30+;/m0./s1 |
InChI-Schlüssel |
JIJSEQNPAJALDU-KEDXJNOMSA-N |
Isomerische SMILES |
C[C@]12CCC(C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)OS(=O)(=O)O.[Na+] |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OS(=O)(=O)O)C)C(=O)O)C.[Na+] |
Kanonische SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OS(=O)(=O)O)C)C(=O)O)C.[Na+] |
Synonyme |
echinocystic acid-3-O-sodium sulfate echinocystic acid-3-O-sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



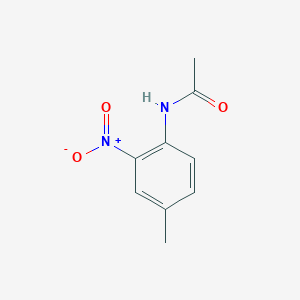
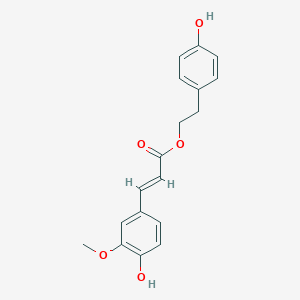
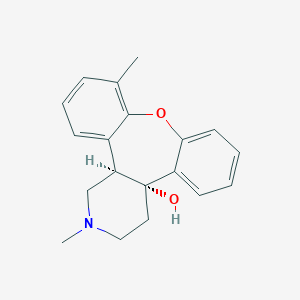
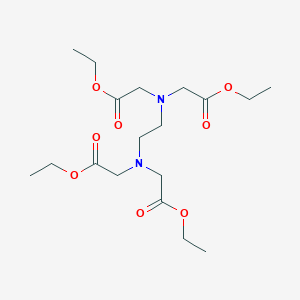
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)
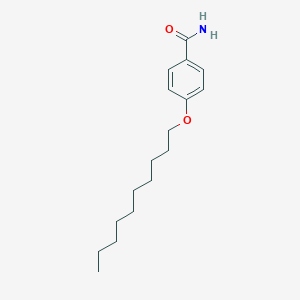
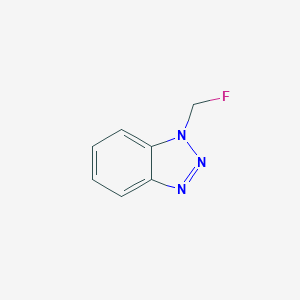
![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
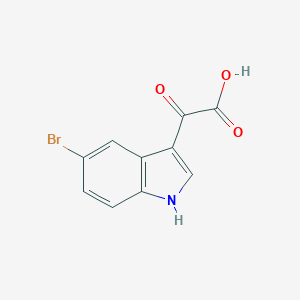
![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)
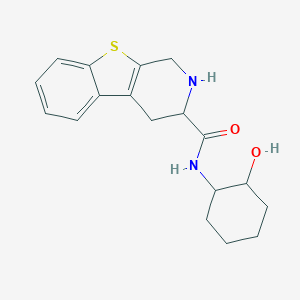
![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)
